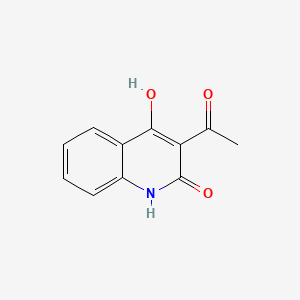
3-Acetyl-4-hydroxy-2-quinolone
Cat. No. B1395444
M. Wt: 203.19 g/mol
InChI Key: UTOJPZBVJLHYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06861419B2
Procedure details


2-(3-Oxo-butanoylamino)-benzoic acid methyl ester (383 mg, 1.63 mmol) was combined with diethyl ether (10 mL) and methanol (5 mL) and the mixture was stirred rapidly while a solution of sodium methoxide (25% solution, 1.63 mmol, 0.45 mL) in methanol (3 mL) was added over 10 minutes. The reaction then was heated at 40° C. overnight. Progress of the reaction was monitored by TLC (silica gel, hexane:EtOAc:CH2Cl2:acetone (3:3:3:1)) and analytical HPLC and upon its completion the mixture was acidified with 1 N sulfuric acid to form a solid. The solid was collected by filtration and then crystallized from hot acetic acid/acetonitrile/water to provide 3-acetyl-4-hydroxy-1H-quinolin-2-one (250 mg, 76%) as small colorless prisms, mp 258-262° C. (dec) (lit., 259° C.). LCMS MH+ 204.2.
Quantity
383 mg
Type
reactant
Reaction Step One


Name
sodium methoxide
Quantity
0.45 mL
Type
reactant
Reaction Step Three




Name
hexane EtOAc CH2Cl2 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Yield
76%
Identifiers


|
REACTION_CXSMILES
|
CO[C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:16])[CH2:12][C:13](=[O:15])[CH3:14].C(OCC)C.C[O-].[Na+].S(=O)(=O)(O)O>CO.CCCCCC.CCOC(C)=O.C(Cl)Cl.CC(C)=O>[C:13]([C:12]1[C:11](=[O:16])[NH:10][C:5]2[C:4]([C:3]=1[OH:17])=[CH:9][CH:8]=[CH:7][CH:6]=2)(=[O:15])[CH3:14] |f:2.3,6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
383 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC=C1)NC(CC(C)=O)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
0.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
hexane EtOAc CH2Cl2 acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.CCOC(=O)C.C(Cl)Cl.CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from hot acetic acid/acetonitrile/water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C(NC2=CC=CC=C2C1O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
